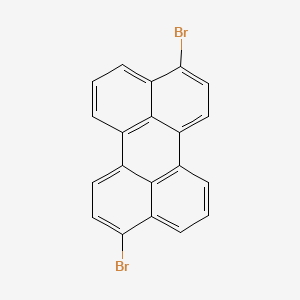

3,9-Dibromoperylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,9-dibromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAQSRFBRURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473914 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56752-35-3 | |

| Record name | 3,9-dibromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,9-Dibromoperylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Perylene Core and the Significance of Bromination

Perylene, a polycyclic aromatic hydrocarbon (PAH), forms the foundation of a versatile class of organic materials renowned for their exceptional thermal stability, strong fluorescence, and unique electronic properties.[1] The strategic functionalization of the perylene core allows for the fine-tuning of its characteristics, opening up a vast landscape of applications in organic electronics, materials science, and beyond. Among the various modifications, halogenation, particularly bromination, stands out as a pivotal synthetic handle. The introduction of bromine atoms not only modulates the electronic properties of the perylene system but also provides reactive sites for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide focuses on a specific, symmetrically substituted isomer: 3,9-Dibromoperylene (CAS Number: 56752-35-3). This compound serves as a crucial building block and a subject of study in its own right, offering a unique combination of photophysical and electrochemical properties. We will delve into its chemical identity, synthesis, and explore its current and potential applications, providing insights for researchers in both materials science and the life sciences.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Structure and CAS Number

This compound is unequivocally identified by the CAS Number: 56752-35-3 .[2] Its molecular structure consists of the pentacyclic perylene core with two bromine atoms attached at the 3 and 9 positions.

-

Molecular Formula: C₂₀H₁₀Br₂[1]

-

Molecular Weight: 410.11 g/mol [3]

-

IUPAC Name: this compound[2]

-

SMILES: BrC(C1=C2C3=CC=C1)=CC=C2C4=C5C3=CC=C(Br)C5=CC=C4[3]

-

InChI Key: IPLAQSRFBRURHW-UHFFFAOYSA-N[3]

The symmetrical substitution pattern of this compound is a key feature, influencing its crystalline packing and simplifying its spectroscopic signatures compared to asymmetric isomers.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various fields. The table below summarizes key data gathered from multiple sources.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Melting Point | 290 °C | [1] |

| Boiling Point (Predicted) | 554.4 ± 23.0 °C | [1] |

| Density (Predicted) | 1.795 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water (1.1E-6 g/L at 25 °C).[2] Partially soluble in chloroform, THF, and toluene.[5] Bromination generally improves solubility in organic solvents compared to the parent perylene. | |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [1] |

| UV-Vis Absorption (λmax) | 440-460 nm | [6] |

| ¹H NMR | Aromatic proton signals in the downfield region between 8.0-9.0 ppm. | [6] |

| Crystal Structure | Monoclinic, Space Group P2₁/a | [7] |

The UV-visible absorption spectrum of this compound shows a bathochromic (red) shift compared to unsubstituted perylene, a direct consequence of the electronic perturbations introduced by the bromine atoms to the π-system.[6]

Part 2: Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of perylene. The 3 and 9 positions are electronically favored for substitution.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via electrophilic bromination.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on the established method of electrophilic bromination of perylene.

Materials:

-

Perylene

-

Bromine

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, dissolve perylene in glacial acetic acid. The flask should be placed in a well-ventilated fume hood.

-

Bromine Addition: While stirring the perylene solution, add a stoichiometric amount of bromine (typically a slight excess) dropwise from the dropping funnel. The addition should be slow to control the reaction rate and temperature.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to 50 °C and maintain this temperature with continuous stirring for approximately 5 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with water and then ethanol to remove any unreacted starting materials and impurities.

-

-

Purification:

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as toluene or chlorobenzene. The separation of 3,9- and 3,10-dibromoperylene isomers can be achieved through sequential and repeated recrystallization.[7]

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as ¹H NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve perylene to some extent and is relatively inert to bromine.

-

Temperature: The reaction is carried out at a moderately elevated temperature of 50 °C to ensure a reasonable reaction rate without promoting over-bromination or side reactions.

-

Purification: Recrystallization is a crucial step to separate the desired 3,9-isomer from the 3,10-isomer that can also be formed during the reaction. The difference in solubility and crystal packing between the isomers allows for their separation.

Part 3: Applications in Organic Electronics and Materials Science

The unique electronic and photophysical properties of this compound make it a valuable material in the field of organic electronics.[6] Its high thermal stability and strong fluorescence are particularly advantageous.[1]

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are utilized in the manufacturing of OLEDs.[1] Their strong fluorescence enhances the light emission and overall performance of the devices.[1] The bromine atoms can be used as synthetic handles to attach other functional groups, allowing for the tuning of the emission color and charge transport properties. Furthermore, this compound serves as a key intermediate in the synthesis of rubrene, a red pigment known for its efficient fluorescence and use in OLEDs.[6]

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, this compound is explored as a component that can contribute to the efficiency and performance of these solar energy conversion systems.[1] Its high thermal stability is a desirable characteristic for long-lasting devices. The electron-withdrawing nature of the bromine atoms influences the frontier molecular orbital energy levels, which is a critical parameter in designing efficient donor-acceptor systems in OSCs.

Conceptual Workflow for Device Fabrication

Caption: Conceptual workflow for the application of this compound in organic electronic devices.

Part 4: Emerging Potential in Drug Development and Biological Applications

While the primary applications of this compound have been in materials science, the broader class of perylene derivatives is gaining attention for its biological activities. This opens up intriguing possibilities for its use in drug development and as a tool for biological research.

Anticancer and Antiviral Potential

Recent studies have highlighted the therapeutic potential of perylene derivatives. For instance, certain N,N'-disubstituted perylenediimides and their 1,7-dibromo derivatives have been shown to exhibit anticancer properties by inhibiting enzymes like glutathione transferase and c-src.[4] This suggests that brominated perylene scaffolds could serve as a template for the design of novel small-molecule inhibitors.[4] Furthermore, amphipathic perylene derivatives have demonstrated broad-spectrum antiviral activity against enveloped viruses by acting as light-dependent fusion inhibitors.

Fluorescent Probes for Biological Imaging and Sensing

The inherent fluorescence of the perylene core is a highly valuable attribute for biological applications.[8][9] this compound's fluorescence properties make it a candidate for use as a fluorescent probe.[1] For example, its fluorescence anisotropy decay has been shown to correlate with the viscosity of the surrounding medium, suggesting its potential as a tool for studying cellular environments.[6]

The bromine atoms on the this compound scaffold can be functionalized to introduce targeting moieties or environmentally sensitive groups, leading to the development of sophisticated fluorescent probes for biological imaging. These probes can be designed to report on specific biological events or to visualize particular cellular structures with high sensitivity. A novel fluorescent probe, 3-perylene diphenylphosphine (3-PeDPP), has been synthesized for the direct analysis of lipid hydroperoxides and has been successfully incorporated into cells and tissue sections for studying membrane lipid peroxidation.[10] This demonstrates the utility of the perylene scaffold in creating probes for important biological analytes.

Conclusion: A Versatile Building Block with a Bright Future

This compound, with its well-defined chemical structure and versatile reactivity, stands as a significant molecule at the intersection of materials science and life sciences. Its established role as a precursor for high-performance organic electronic materials is continually expanding, driven by the ever-present need for novel materials with tailored optoelectronic properties. Simultaneously, the emerging biological activities of brominated perylene derivatives hint at a promising future for this compound as a scaffold in the design of new therapeutic agents and advanced fluorescent probes. This guide has provided a comprehensive overview of its synthesis, properties, and applications, aiming to equip researchers and scientists with the foundational knowledge to explore and innovate with this remarkable compound.

References

- 1. upbio.lookchem.com [upbio.lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C20H10Br2 | CID 11825735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 56752-35-3 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of novel fluorescent probe 3-perylene diphenylphosphine for determination of lipid hydroperoxide with fluorescent image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,9-Dibromoperylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,9-Dibromoperylene

This compound, a key derivative of the polycyclic aromatic hydrocarbon perylene, stands as a pivotal building block in the realm of organic electronics and functional materials.[1] Its unique molecular structure, characterized by bromine atoms at the 3 and 9 positions of the perylene core, imparts a distinct set of physical and chemical properties that make it a highly versatile precursor for a wide array of advanced materials.[2] The electron-withdrawing nature of the bromine substituents not only influences its electronic characteristics but also provides reactive sites for further functionalization, enabling the synthesis of novel materials with tailored optoelectronic properties.[2] This guide offers a comprehensive exploration of the synthesis, purification, and fundamental properties of this compound, providing researchers and professionals with the critical knowledge to harness its full potential in their scientific endeavors.

Synthesis and Purification: Accessing High-Purity this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of perylene.[2] This process, however, often yields a mixture of regioisomers, including the 3,10-dibromoperylene isomer. The separation of these isomers is crucial for obtaining materials with well-defined properties.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the bromination of perylene.

Materials:

-

Perylene

-

Bromine

-

Acetic acid

-

Sodium bisulfite

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

In a well-ventilated fume hood, dissolve perylene in glacial acetic acid at a concentration of approximately 10 mg/mL.

-

Slowly add a solution of bromine in acetic acid (typically a 2:1 molar ratio of bromine to perylene) to the perylene solution at room temperature while stirring.

-

Heat the reaction mixture to 50°C and maintain this temperature for 5 hours.

-

Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.

-

Pour the mixture into a large volume of water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Purification: Isolating the 3,9-Regioisomer

The crude product from the bromination reaction is a mixture of 3,9- and 3,10-dibromoperylene. A reliable method for their separation involves sequential and repeated recrystallization.[3]

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude dibromoperylene mixture in a minimal amount of hot toluene.

-

Allow the solution to cool slowly to room temperature, which will cause the less soluble this compound to crystallize preferentially.

-

Filter the crystals and wash with a small amount of cold toluene.

-

Repeat the recrystallization process from fresh toluene until the desired purity is achieved, as confirmed by techniques such as NMR spectroscopy and melting point analysis. The higher melting point isomer corresponds to this compound.[3]

Diagram of the Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Physical and Structural Properties

The physical and structural characteristics of this compound are fundamental to its behavior in solution and the solid state. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₀Br₂ | [4][5] |

| Molecular Weight | 410.10 g/mol | [4][5] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 290 °C | [6] |

| Solubility | Insoluble in water (1.1E-6 g/L at 25°C) | [4] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/a | [3] |

Crystal Structure and Molecular Packing:

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system with the space group P2₁/a.[3] The planar perylene cores arrange in a herringbone-like packing motif, a common feature for perylene derivatives. This arrangement is driven by π-π stacking interactions between adjacent molecules, which are crucial for charge transport in organic semiconductor applications.

Spectroscopic and Photophysical Properties

The electronic and photophysical properties of this compound are of paramount importance for its applications in optoelectronic devices.

| Property | Value | Conditions | Source |

| UV-Vis Absorption (λ_max) | ~450-480 nm | In solution | [7] |

| Fluorescence Emission (λ_em) | ~480-550 nm | In solution | [7] |

| Fluorescence Quantum Yield (Φ_f) | Solvent-dependent, generally lower than perylene | Various solvents | [8] |

| Fluorescence Lifetime (τ_f) | Shorter than unsubstituted perylene | Various solvents | [8] |

UV-Vis Absorption and Fluorescence:

This compound exhibits characteristic absorption and emission spectra in the visible region, arising from π-π* electronic transitions within the conjugated perylene core. The exact positions of the absorption and emission maxima are solvent-dependent. The introduction of bromine atoms at the 3 and 9 positions can lead to a slight bathochromic (red) shift compared to unsubstituted perylene.

Fluorescence Properties and Applications:

While the fluorescence quantum yield of this compound is generally lower than that of perylene and its diimide derivatives, its fluorescence properties are still significant.[8] Notably, the fluorescence anisotropy decay of this compound has been shown to be sensitive to the viscosity of its environment, making it a potential probe for viscosity measurements.[9][10]

Electrochemical Properties

The electrochemical properties of this compound, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for designing and understanding its performance in organic electronic devices. These values can be experimentally determined using cyclic voltammetry.

Experimental Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels of this compound.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (as an internal standard)

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

Procedure:

-

Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the compound.

-

Record the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset).

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level (typically assumed to be -4.8 eV relative to the vacuum level).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:[11]

-

E_HOMO = -[E_ox^onset - E_(Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_red^onset - E_(Fc/Fc⁺) + 4.8] eV

-

Chemical Reactivity and Synthetic Applications

The bromine atoms on the this compound core serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of a vast library of functionalized perylene derivatives.[12] These reactions are fundamental to tuning the electronic and physical properties of the resulting materials.

Diagram of Key Cross-Coupling Reactions

Caption: Common cross-coupling reactions utilizing this compound as a substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters.[13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask under an inert atmosphere, combine this compound, the desired boronic acid (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of alkynyl-functionalized perylenes.[7][11]

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a degassed solvent such as triethylamine or a mixture of toluene and an amine base.

-

Add the terminal alkyne (2.2-2.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) and monitor by TLC.

-

Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound, the desired amine (2.2-2.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LiHMDS) in a Schlenk flask.

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Dry the organic phase and purify the product by column chromatography.

Conclusion

This compound is a cornerstone molecule in the development of advanced organic materials. Its well-defined structure, coupled with its versatile reactivity, provides a robust platform for the synthesis of a diverse range of functional molecules with tunable properties. A thorough understanding of its physical, spectroscopic, electrochemical, and chemical characteristics, as detailed in this guide, is essential for researchers and scientists seeking to innovate in the fields of organic electronics, photovoltaics, and beyond. The provided experimental protocols offer a practical foundation for the synthesis and functionalization of this important building block, paving the way for the next generation of high-performance organic materials.

References

- 1. rsc.org [rsc.org]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. thalesnano.com [thalesnano.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence probes of viscosity: A comparative study of the fluorescence anisotropy decay of perylene and this compound in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3,9-Dibromoperylene molecular weight and formula C20H10Br2

An In-depth Examination of the Synthesis, Characterization, and Applications of a Key Organic Semiconductor Building Block

Introduction

3,9-Dibromoperylene is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from perylene.[1][2] Its chemical formula is C₂₀H₁₀Br₂ and it has a molecular weight of approximately 410.1 g/mol .[1][3][4] The strategic placement of two bromine atoms on the perylene core at the 3 and 9 positions imparts unique electronic properties and chemical reactivity, making it a crucial intermediate in the synthesis of advanced materials.[1] This guide provides a detailed overview of this compound, covering its synthesis, purification, characterization, and diverse applications in the field of organic electronics and materials science.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₀H₁₀Br₂ | [1][3][4] |

| Molecular Weight | 410.1 g/mol | [1][3][4] |

| CAS Number | 56752-35-3 | [1][3][4] |

| Melting Point | 290 °C | [2][5] |

| Boiling Point (Predicted) | 554.4 ± 23.0 °C | [2][5] |

| Density (Predicted) | 1.795 ± 0.06 g/cm³ | [2][5] |

| Solubility | Insoluble in water (1.1E-6 g/L at 25 °C) | [3] |

| Appearance | Solid |

Synthesis and Purification

The primary route for synthesizing this compound is through the electrophilic bromination of perylene.[1] This process must be carefully controlled to achieve the desired regioselectivity, as other dibrominated isomers can also be formed.

Synthesis Workflow

References

A-Technical-Guide-to-the-Photophysical-Properties-of-3,9-Dibromoperylene

An In-depth Technical Guide on the UV-Vis Absorption and Fluorescence Spectra of 3,9-Dibromoperylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene, a polycyclic aromatic hydrocarbon, and its derivatives are a cornerstone in the field of organic electronics and photophysics due to their high thermal stability and strong fluorescence.[1] The parent perylene molecule is known for its exceptional fluorescence quantum yield, approaching 0.94 in solvents like cyclohexane.[2] Strategic functionalization of the perylene core allows for the fine-tuning of its electronic and optical properties. This guide focuses on this compound (C₂₀H₁₀Br₂), a key derivative where bromine atoms are substituted at the 3 and 9 positions of the perylene framework.[3] This substitution significantly influences the molecule's photophysical behavior, making it a valuable building block for organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[1][3]

Molecular Structure and the Influence of Bromine Substitution

The electronic transitions of perylene are primarily π-π* in nature. The introduction of heavy atoms like bromine at the 3 and 9 positions induces several critical changes:

-

The Heavy-Atom Effect: The primary influence of the bromine atoms is the introduction of the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁).[4][5] While this can be a desirable property for applications leveraging triplet states, it often leads to a decrease in fluorescence quantum yield, as ISC provides a non-radiative decay pathway that competes with fluorescence.[4][6]

-

Electronic Perturbation: The electronegative bromine atoms can also electronically perturb the π-system of the perylene core, which may cause slight shifts in the absorption and emission spectra compared to the unsubstituted parent molecule.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound reveals the electronic transitions from the ground state (S₀) to various excited singlet states (Sₙ). The most prominent feature is the S₀ → S₁ transition, which exhibits a characteristic vibronic structure. This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule, a hallmark of rigid polycyclic aromatic hydrocarbons.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is sufficiently soluble and that is transparent in the wavelength range of interest (typically 350-500 nm). Common choices include toluene, dichloromethane (DCM), and chloroform (CHCl₃).[3][7] Note that solvent polarity can influence spectral features.[8][9]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent.[10]

-

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in a quartz cuvette with a 1 cm path length.[11] The final absorbance at the maximum wavelength (λₘₐₓ) should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert Law.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range (e.g., 300 nm to 600 nm).

-

Set the spectral bandwidth to an appropriate value, such as 1.0 nm.[2]

-

-

Data Acquisition:

-

Fill a reference cuvette with the pure solvent and place it in the reference beam path.

-

Place the sample cuvette in the sample beam path.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams to correct for solvent absorption and any instrumental drift.

-

Acquire the absorption spectrum of the this compound solution.

-

Data Interpretation

The resulting spectrum will show a series of absorption bands. For perylene and its derivatives, the lowest energy absorption band (corresponding to the S₀ → S₁ transition) typically appears in the 400-450 nm region and displays a distinct vibronic structure.[2] The positions of the absorption maxima (λₘₐₓ) should be recorded.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic transitions from the lowest excited singlet state (S₁) back to the ground state (S₀).

Experimental Protocol: Measuring the Fluorescence Spectrum

-

Sample Preparation: The same solution prepared for the UV-Vis measurement can typically be used, provided the absorbance at the excitation wavelength is low (<0.1) to avoid inner-filter effects.[2]

-

Instrument Setup:

-

Use a spectrofluorometer.

-

Excitation Wavelength Selection: Set the excitation wavelength (λₑₓ) to one of the absorption maxima determined from the UV-Vis spectrum, often the longest wavelength peak (the 0-0 transition), to minimize photodegradation and avoid exciting higher energy states.

-

Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide better resolution but lower signal intensity.

-

Set the emission scan range to start just after the excitation wavelength and extend to longer wavelengths (e.g., if λₑₓ is 440 nm, scan from 450 nm to 700 nm).

-

-

Data Acquisition:

-

Acquire the emission spectrum of the sample.

-

It is crucial to also measure the emission of a solvent blank (the pure solvent) under the same conditions and subtract it from the sample's spectrum to remove any background fluorescence or Raman scattering from the solvent.

-

Data Interpretation

The fluorescence spectrum of perylene derivatives is often a mirror image of the S₀ → S₁ absorption band.[12] Key parameters to extract are:

-

Emission Maxima (λₑₘ): The wavelengths at which the fluorescence intensity is highest.

-

Stokes Shift: The difference in energy (or wavelength) between the lowest energy absorption maximum (0-0 transition) and the highest energy emission maximum (0-0 transition). This shift is indicative of the structural relaxation that occurs in the excited state before emission.

-

Fluorescence Quantum Yield (Φբ): This is a measure of the efficiency of the fluorescence process. While unsubstituted perylene has a very high quantum yield, the introduction of bromine atoms in this compound is expected to lower this value due to the enhanced intersystem crossing.[6][10] Determining the absolute quantum yield requires measurement relative to a known standard.

Summary of Photophysical Data

While exact values can vary with solvent and measurement conditions, the following table summarizes the expected photophysical characteristics for perylene and allows for a qualitative comparison with this compound.

| Parameter | Perylene (in Cyclohexane) | This compound | Rationale for Difference |

| Absorption λₘₐₓ | ~436 nm, with vibronic structure[2] | Similar to perylene, may show slight shifts. | Bromine substitution causes minor electronic perturbation. |

| Emission λₑₘ | ~445 nm, with vibronic structure[2] | Similar to perylene, with a characteristic Stokes shift. | Follows the mirror image rule; subject to similar electronic effects. |

| Fluorescence Quantum Yield (Φբ) | High (~0.94)[2] | Expected to be significantly lower than perylene. | The heavy-atom effect of bromine enhances intersystem crossing (S₁→T₁), a non-radiative pathway that competes with fluorescence.[5][6] |

| Stokes Shift | Typically small. | Expected to be small and comparable to perylene. | The rigid aromatic core minimizes geometric relaxation in the excited state. |

Visualizing the Process

Experimental Workflow

The following diagram outlines the logical flow for the complete photophysical characterization.

Caption: Experimental workflow for spectroscopic analysis.

Photophysical Pathways

The Jablonski diagram below illustrates the key electronic transitions involved.

Caption: Jablonski diagram for this compound.

References

- 1. upbio.lookchem.com [upbio.lookchem.com]

- 2. omlc.org [omlc.org]

- 3. Buy this compound | 56752-35-3 [smolecule.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Heavy Atom at Bay of Perylene Significantly Improves Intersystem Crossing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3,9-Dibromoperylene

Foreword: Navigating the Spectroscopic Landscape of Perylene Derivatives

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Perylene and its derivatives, with their extended π-systems, are of significant interest for their applications in organic electronics and fluorescence-based assays.[1] Among these, 3,9-dibromoperylene serves as a key building block in the synthesis of more complex functional molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such compounds.

This guide provides a detailed exploration of the expected ¹H and ¹³C NMR spectral data for this compound. It is important to note that while extensive literature exists on the synthesis and applications of this compound, a complete, publicly available, and fully assigned experimental NMR dataset is not readily found in the reviewed scientific literature and spectral databases. Therefore, this document will leverage foundational NMR principles and comparative data from related perylene structures to provide a robust predictive analysis of the spectral features of this compound. This approach is designed to empower researchers to confidently interpret their own experimental data.

The Molecular Architecture of this compound: A Foundation for Spectral Interpretation

The structure of this compound, with its C₂₀H₁₀Br₂ molecular formula, is characterized by a symmetrical substitution pattern of bromine atoms on the perylene core.[1][2] This symmetry is a critical determinant of its NMR spectra, influencing the number and multiplicity of the observed signals.

The numbering of the perylene core is essential for the assignment of NMR signals. The bromine atoms at the 3 and 9 positions create a C₂ axis of symmetry, which simplifies the expected NMR spectra by rendering several proton and carbon environments chemically equivalent.

Experimental Protocol for NMR Data Acquisition: A Self-Validating Approach

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, a rigorous and well-defined experimental protocol is essential. The following methodology is recommended to ensure data accuracy and reproducibility.

2.1. Sample Preparation

-

Solvent Selection : Due to the polycyclic aromatic nature of this compound, a deuterated solvent capable of dissolving the compound is required. Deuterated chloroform (CDCl₃) is a common choice for polycyclic aromatic hydrocarbons (PAHs).[3] For less soluble derivatives, deuterated tetrahydrofuran (THF-d₈) or dimethyl sulfoxide (DMSO-d₆) can be considered.

-

Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

2.2. NMR Spectrometer Parameters

-

Field Strength : A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region of the ¹H NMR spectrum.

-

¹H NMR Acquisition :

-

A standard pulse-acquire sequence is typically used.

-

An appropriate number of scans (e.g., 16-64) should be acquired to ensure a good signal-to-noise ratio.

-

The spectral width should be set to cover the aromatic region, typically from 0 to 10 ppm.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals, simplifying the spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The spectral width should encompass the aromatic carbon region, typically from 0 to 160 ppm.

-

Analysis of the ¹H NMR Spectrum: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm.[1] The symmetrical substitution pattern will result in a simplified spectrum with fewer signals than the ten protons present in the molecule would otherwise suggest.

Based on the C₂ symmetry of the molecule, we can predict the following sets of chemically equivalent protons:

-

H-1 and H-7

-

H-2 and H-8

-

H-4 and H-10

-

H-5 and H-11

-

H-6 and H-12

This equivalence reduces the number of expected proton signals. The precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the bromine atoms and the ring currents of the polycyclic aromatic system.

3.1. Predicted ¹H NMR Signal Assignments

While a definitive experimental spectrum is not available, we can predict the general appearance of the spectrum based on known trends for PAHs and the electronic effects of the bromine substituents. The protons closest to the bromine atoms (H-2, H-4, H-8, H-10) are expected to be shifted downfield due to the inductive effect of the halogens. The coupling between adjacent protons will result in a series of doublets and triplets (or more complex multiplets due to long-range couplings).

Illustrative Spin-Spin Coupling Pathway

Caption: Predicted proton spin-spin coupling in this compound.

Analysis of the ¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. Due to the molecule's symmetry, the 20 carbon atoms will give rise to fewer than 20 signals.

4.1. Predicted ¹³C NMR Signal Assignments

The chemical shifts of the carbon atoms will be influenced by their hybridization, the presence of electronegative bromine atoms, and their position within the polycyclic system. We can categorize the carbon atoms into three types:

-

Quaternary carbons bonded to bromine (C-3, C-9) : These are expected to be at a relatively lower field (downfield shift) compared to other quaternary carbons due to the direct attachment of the electronegative bromine atom.

-

Other quaternary carbons : These carbons are part of the fused ring system and will appear in the aromatic region.

-

Protonated carbons (CH) : These carbons will also resonate in the aromatic region, and their signals can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

The following table summarizes the predicted ¹³C NMR assignments based on the molecular symmetry.

| Carbon Atom(s) | Type | Predicted Chemical Shift Range (ppm) |

| C-3, C-9 | C-Br | 120 - 130 |

| C-3a, C-9a | Quaternary | 125 - 135 |

| C-3b, C-9b | Quaternary | 125 - 135 |

| C-6a, C-12a | Quaternary | 125 - 135 |

| C-12b, C-12c | Quaternary | 125 - 135 |

| C-1, C-7 | CH | 120 - 130 |

| C-2, C-8 | CH | 120 - 130 |

| C-4, C-10 | CH | 120 - 130 |

| C-5, C-11 | CH | 120 - 130 |

| C-6, C-12 | CH | 120 - 130 |

Conclusion and Future Outlook

The detailed experimental protocol outlined will enable the acquisition of high-quality, reliable NMR data. The predicted spectral characteristics, including the effects of molecular symmetry and substituent effects, will aid in the interpretation and assignment of experimentally obtained spectra.

It is our hope that this guide will not only serve as a practical reference for scientists and drug development professionals but also encourage the publication of a complete and fully assigned NMR dataset for this compound to further enrich the spectroscopic knowledge base for the scientific community.

References

A Technical Guide to the Solubility of 3,9-Dibromoperylene in Common Organic Solvents

Introduction: The Significance of 3,9-Dibromoperylene

This compound is a halogenated derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) recognized for its robust π-conjugated system.[1] With the molecular formula C₂₀H₁₀Br₂, this compound features two bromine atoms at the 3 and 9 positions of the perylene core.[1] This specific substitution pattern influences its electronic properties, reactivity, and notably, its solubility.[1] this compound serves as a critical intermediate in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[1][2][3] Its utility as a precursor for further functionalization makes understanding its solubility paramount for its application in thin-film devices and other solution-processed technologies.[1]

Solubility Profile of this compound

The solubility of this compound in common organic solvents is a crucial parameter for its handling, purification, and utilization in subsequent chemical reactions. Generally, due to its large, nonpolar, and planar aromatic structure, this compound exhibits limited solubility in many common organic solvents. The strong intermolecular π-π stacking interactions between the perylene cores contribute to a stable crystal lattice, which requires significant energy to overcome for dissolution.

While precise quantitative data for this compound's solubility across a wide range of solvents is not extensively documented in publicly available literature, a calculated estimate suggests it is largely insoluble, with a value of 1.1 x 10⁻⁶ g/L at 25°C.[2] However, the introduction of bromine atoms does modulate its solubility characteristics compared to the parent perylene molecule.[1]

Qualitative Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and available information on related perylene derivatives, a qualitative assessment of this compound's solubility is presented in the table below.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic | Sparingly Soluble | The aromatic nature of toluene allows for some π-π interactions with the perylene core, but the overall planarity and strong crystal packing of this compound limit solubility. |

| Chloroform | Chlorinated | Sparingly Soluble | Chlorinated solvents are often effective for dissolving large organic molecules. Some functionalized perylene derivatives show good solubility in chloroform.[4] |

| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble | Similar to chloroform, DCM can dissolve a range of organic compounds. Bromination of perylene is sometimes carried out in DCM.[1] |

| Tetrahydrofuran (THF) | Ether | Slightly Soluble | THF is a moderately polar aprotic solvent and is less effective at dissolving large, nonpolar aromatic compounds compared to aromatic or chlorinated solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Slightly Soluble | While a powerful solvent, its high polarity is not ideally matched with the nonpolar nature of this compound. |

| Acetone | Ketone | Very Slightly Soluble | The polarity of acetone makes it a poor solvent for large, nonpolar hydrocarbons. |

| Ethanol | Alcohol | Insoluble | The polar, protic nature of ethanol and its ability to hydrogen bond make it a very poor solvent for the nonpolar this compound. |

| Hexane | Aliphatic | Insoluble | The aliphatic nature of hexane does not provide favorable interactions to overcome the strong π-π stacking of this compound. |

It is important to note that solubility can be influenced by temperature and the presence of impurities. For many applications, this compound is functionalized with bulky substituents to enhance its solubility in common organic solvents, thereby enabling solution-based processing.[1]

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors at play.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Determining the Solubility of this compound

The following is a standardized, self-validating protocol for the experimental determination of the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical balance

-

UV-Vis spectrophotometer and cuvettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

To a series of scintillation vials, add a known volume (e.g., 5.0 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the solutions vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the supernatant does not change over time.

-

-

Sample Collection and Filtration:

-

Allow the vials to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding the collection of any solid particles.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for higher solubility):

-

If the solubility is expected to be significant, weigh the volumetric flask containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.

-

Once all the solvent has been removed, reweigh the flask. The mass of the dissolved this compound can be determined by the difference in mass.

-

Calculate the solubility in g/L.

-

-

UV-Vis Spectrophotometric Analysis (for lower solubility):

-

For sparingly soluble compounds, a more sensitive method is required.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Reproducibility: The experiment should be performed in triplicate to ensure the consistency of the results.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. The concentration should be constant once equilibrium is achieved.

-

Purity of Materials: The purity of both the this compound and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Conclusion

This compound is a valuable building block in materials science, but its inherent low solubility in common organic solvents presents a challenge for solution-based processing. This guide has provided a comprehensive overview of its solubility characteristics, the factors influencing them, and a robust experimental protocol for its determination. For practical applications, enhancing the solubility of the perylene core through chemical modification is a common and effective strategy. A thorough understanding of the solubility of this foundational molecule is the first step towards designing and synthesizing novel, high-performance organic materials.

References

An In-Depth Technical Guide to the Electronic Properties and Frontier Molecular Orbitals (HOMO/LUMO) of 3,9-Dibromoperylene

Introduction: The Significance of 3,9-Dibromoperylene in Advanced Functional Materials

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) derived from the robust perylene core.[1][2] Its molecular structure, featuring bromine atoms at the peri (3 and 9) positions, imparts a unique combination of electronic, photophysical, and chemical properties that make it a molecule of significant interest for researchers in materials science, organic electronics, and chemical sensing.[1][2] The strategic placement of electron-withdrawing bromine substituents modulates the electronic landscape of the perylene π-system, influencing its frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental to understanding and predicting a molecule's behavior in electronic devices, as they govern charge injection, transport, and recombination processes.

This guide provides a comprehensive technical overview of the electronic properties of this compound, with a focus on the theoretical underpinnings and experimental determination of its HOMO and LUMO energy levels. It is intended for researchers and professionals engaged in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes, where precise control over molecular electronics is paramount.[1][2]

Core Electronic Structure: A Theoretical Perspective

The electronic characteristics of this compound are intrinsically linked to its molecular structure. The presence of two bromine atoms on the perylene backbone has several key consequences:

-

Inductive Effects : Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect stabilizes both the HOMO and LUMO energy levels, lowering their energies relative to the parent perylene molecule.

-

Solubility and Processing : The bromine substituents can enhance the solubility of the perylene core in common organic solvents, which is a critical advantage for solution-based processing and fabrication of thin-film electronic devices.

-

Synthetic Versatility : The bromine atoms serve as reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex and tailored molecular architectures.

Theoretical Modeling and Predicted Energy Levels

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure of molecules like this compound. These computational methods provide valuable insights into the energies and spatial distributions of the frontier molecular orbitals. For brominated aromatic systems, the B3LYP functional with a 6-31G** basis set has been shown to yield reliable predictions.

Based on such theoretical models, the electronic parameters for this compound are estimated as follows:

| Parameter | Theoretical Value Range | Significance in Organic Electronics |

| HOMO Energy | -5.5 to -6.0 eV | Corresponds to the ionization potential; governs hole injection and transport. A deeper HOMO level implies greater stability against oxidation. |

| LUMO Energy | -2.7 to -3.2 eV | Corresponds to the electron affinity; governs electron injection and transport. |

| HOMO-LUMO Gap (Eg) | 2.2 to 2.8 eV | Determines the energy of the first electronic transition and influences the material's color, absorption spectrum, and the open-circuit voltage in solar cells. |

The spatial distribution of these orbitals largely retains the characteristics of the perylene core, indicating that the fundamental electronic processes occur within the π-conjugated system.

Experimental Determination of Frontier Orbital Energies

While theoretical calculations provide a foundational understanding, experimental validation is crucial for accurate device engineering. The primary techniques employed for determining the HOMO and LUMO energy levels of organic semiconductors are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Absorption Spectroscopy.

Logical Workflow for Experimental Characterization

The determination of HOMO and LUMO energies follows a logical and self-validating workflow that combines electrochemical and optical measurements. The HOMO level is typically determined directly from the oxidation potential measured by CV. The LUMO level can then be ascertained either from the reduction potential (if accessible within the solvent's electrochemical window) or by combining the HOMO energy with the optical band gap derived from the UV-Vis absorption spectrum.

Caption: Workflow for determining HOMO/LUMO energies.

Experimental Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a material to a linearly cycled potential sweep. It provides direct information about the oxidation and reduction potentials, which are used to calculate the HOMO and LUMO energy levels.

A. Causality Behind Experimental Choices:

-

Three-Electrode System : A three-electrode setup (working, reference, and counter electrodes) is used to ensure that the potential of the working electrode is accurately controlled and measured, independent of the current flowing through the cell.

-

Inert Atmosphere : The experiment must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen and water from interfering with the electrochemical measurements, as they are redox-active species.

-

Supporting Electrolyte : A non-reactive supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6) is required to ensure sufficient conductivity of the solution and to minimize the uncompensated solution resistance (iR drop).

-

Internal Standard : Ferrocene (Fc) is commonly used as an internal standard. Its reversible oxidation/reduction couple (Fc/Fc+) has a well-defined potential (-4.8 eV relative to the vacuum level), providing a reliable reference point for calibrating the measured potentials.

B. Step-by-Step Methodology:

-

Preparation of the Electrolyte Solution : Prepare a 0.1 M solution of Bu4NPF6 in a dry, high-purity solvent (e.g., dichloromethane or acetonitrile).

-

Analyte and Standard Preparation : Prepare a dilute solution (typically 1 mM) of this compound in the electrolyte solution.

-

Electrode Cleaning : Polish the working electrode (e.g., glassy carbon or platinum) with alumina slurry, sonicate in an appropriate solvent, and dry thoroughly before use.

-

Cell Assembly : Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.

-

Deoxygenation : Purge the analyte solution with a high-purity inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle flow of the inert gas over the solution surface throughout the experiment.

-

Background Scan : Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window of the solvent/electrolyte system.

-

Analyte Scan : Record the cyclic voltammogram of the this compound solution. Scan towards positive potentials to observe oxidation and towards negative potentials to observe reduction.

-

Internal Standard Calibration : Add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the potential of the Fc/Fc+ couple under the same conditions.

-

Data Analysis : Determine the onset potential of the first oxidation wave (Eox) and the first reduction wave (Ered) from the voltammogram. The onset is typically found at the intersection of the tangent to the rising current and the baseline current.

C. Calculation of Energy Levels: The HOMO and LUMO energies are calculated using the following empirical formulas:

-

EHOMO (eV) = -[e(Eonset, ox vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[e(Eonset, red vs Fc/Fc+) + 4.8]

Where Eonset, ox and Eonset, red are the onset oxidation and reduction potentials measured relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Experimental Protocol 2: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For conjugated molecules like this compound, the absorption spectrum reveals information about the electronic transitions between molecular orbitals.

A. Causality Behind Experimental Choices:

-

Dilute Solution : Measurements are performed on a very dilute solution to ensure that the relationship between absorbance and concentration is linear (adhering to the Beer-Lambert Law) and to prevent aggregation, which can alter the absorption spectrum.

-

Solvent Selection : A solvent that dissolves the compound but does not absorb in the same wavelength range is chosen (e.g., dichloromethane, chloroform, or toluene).

B. Step-by-Step Methodology:

-

Sample Preparation : Prepare a dilute solution of this compound (typically 10-5 to 10-6 M) in a suitable spectroscopic-grade solvent.

-

Spectrometer Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Baseline Correction : Perform a baseline correction with the solvent-filled cuvettes to subtract any absorbance from the solvent and the cuvettes themselves.

-

Spectrum Acquisition : Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the appropriate wavelength range (e.g., 250-700 nm). The spectrum for this compound is expected to show characteristic absorption maxima between 440-460 nm.[1]

-

Data Analysis : Identify the absorption onset (λonset), which is the wavelength at the low-energy edge of the absorption band. This corresponds to the transition from the HOMO to the LUMO.

C. Calculation of the Optical Band Gap: The optical band gap (Egopt) is calculated from the absorption onset using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)

This optical gap is often used to estimate the LUMO level when a reduction wave is not observed in the CV experiment:

-

ELUMO (eV) = EHOMO + Egopt

Conclusion: A Versatile Building Block for Organic Electronics

This compound stands out as a versatile and foundational molecule in the field of organic electronics. Its electronic properties, characterized by deep HOMO levels and a wide band gap, make it an attractive candidate for various applications. The methodologies outlined in this guide provide a robust framework for the accurate and reliable characterization of its frontier molecular orbital energies. A thorough understanding of these electronic parameters is not merely academic; it is the cornerstone upon which the rational design of next-generation organic electronic devices is built, enabling researchers to fine-tune material properties to achieve enhanced performance and stability.

References

An In-Depth Technical Guide to the Crystal Structure of 3,9-Dibromoperylene: Synthesis, Packing Motifs, and Optoelectronic Properties

Abstract

3,9-Dibromoperylene is a symmetrically substituted polycyclic aromatic hydrocarbon that serves as a foundational building block for advanced organic electronic materials. Unlike its parent compound, perylene, which is notable for its polymorphism, this compound is characterized by a single, well-defined monoclinic crystal structure. This guide provides an in-depth examination of this structure, detailing the synthesis and purification required to achieve high-purity material, the definitive crystallographic parameters, and the specific molecular packing motifs that govern its solid-state properties. We explore the causality behind the preference for a single crystal form, contrasting it with the polymorphic nature of unsubstituted perylene. Furthermore, this paper details the analytical workflows for structural characterization and elucidates the critical relationships between the herringbone packing of this compound and its promising electronic and photophysical properties, which are relevant to its application in organic electronics and as a chemical intermediate for materials like rubrene.

Introduction

The performance of organic semiconductor devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intrinsically linked to the molecular arrangement in the solid state. Crystal packing dictates critical parameters like intermolecular electronic coupling, charge carrier mobility, and photophysical behavior. Perylene, a polycyclic aromatic hydrocarbon, is a cornerstone of organic electronics, but it is known to crystallize into at least two different polymorphs (α and β phases), each with distinct packing motifs and properties.[1] This polymorphic behavior presents both opportunities and challenges for device fabrication, where controlling the crystal form is paramount for reproducible performance.

This guide focuses on a key derivative, this compound (C₂₀H₁₀Br₂), where bromine atoms are symmetrically substituted at the peri positions.[2] This substitution not only modulates the molecule's electronic properties but also profoundly influences its crystallographic landscape. While polymorphism is common, this compound is distinguished by its crystallization into a single, stable monoclinic form.[2] Understanding the synthesis, purification, and resulting crystal structure of this molecule is crucial for researchers and drug development professionals who may use it as an intermediate or as an active material. We will dissect the known crystal structure, explain the experimental logic for its synthesis and characterization, and connect its unique solid-state architecture to its functional properties.

Synthesis and Regioisomeric Purity

The synthesis of this compound is primarily achieved through the direct electrophilic bromination of perylene. However, this reaction can yield a mixture of regioisomers, including the 3,9- and 3,10-dibrominated products. Achieving high regioisomeric purity is the most critical challenge, as even small amounts of isomers can disrupt crystal packing and degrade electronic performance.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis and purification. The causality for each step is explained to ensure a self-validating workflow.

Materials:

-

Perylene (99.5%)

-

Bromine (Br₂)

-

Acetic Acid (Glacial)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve perylene (1.0 eq) in glacial acetic acid at 50 °C.

-

Causality: Acetic acid serves as a solvent that can dissolve perylene to a moderate extent and is relatively stable to bromine. The 50 °C temperature increases solubility and reaction rate without promoting excessive side reactions.

-

-

Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise to the stirred perylene solution over 1 hour.

-

Causality: A slight excess of bromine ensures complete conversion of the starting material. Slow, dropwise addition is critical to control the reaction exotherm and minimize the formation of over-brominated products.

-

-

Reaction Monitoring: Maintain the reaction mixture at 50 °C for 5 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the perylene spot is consumed.

-

Quenching and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any excess bromine. The crude product will precipitate.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid and impurities. Dry the crude product under vacuum. The crude product is a mixture of 3,9- and 3,10-dibromoperylene.

Experimental Protocol: Purification by Column Chromatography

The separation of 3,9- and 3,10-dibromoperylene is challenging due to their similar polarities but can be achieved with careful column chromatography.[4]

-

Column Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column. Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 100% hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed sample onto the top of the column.

-

Causality: Dry loading ensures a narrow starting band, which is essential for achieving good separation of closely eluting compounds.

-

-

Elution: Elute the column with a non-polar solvent system. A typical starting point is pure hexane, gradually increasing the polarity with small additions of dichloromethane.[5]

-

Causality: The 3,10-isomer is slightly less polar and will typically elute before the 3,9-isomer. A shallow gradient is required to resolve these isomers.

-

-

Fraction Collection: Collect small fractions and monitor them by TLC. Combine the fractions containing the pure this compound (the later-eluting major isomer).

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

The Definitive Crystal Structure of this compound

Through single-crystal X-ray diffraction (SC-XRD) analysis, the structure of this compound has been unambiguously determined. It crystallizes in the monoclinic P2₁/a space group, a common arrangement for planar aromatic molecules.[2] This structure represents the thermodynamically stable form under typical crystallization conditions.

Crystallographic Data

The unit cell parameters and other key crystallographic data are summarized in the table below.[2]

| Parameter | Value |

| Empirical Formula | C₂₀H₁₀Br₂ |

| Formula Weight | 410.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 15.238 Å |

| b | 11.826 Å |

| c | 3.928 Å |

| α | 90° |

| β | 92.5° |

| γ | 90° |

| Volume (V) | 707.9 ų |

| Z (Molecules/Unit Cell) | 2 |

| Calculated Density | 1.92 g/cm³ |

Molecular Packing and Intermolecular Interactions

The solid-state packing of this compound is a classic example of a herringbone motif .[2] In this arrangement, the planar perylene cores are not co-facially stacked directly on top of one another. Instead, molecules within a layer are tilted with respect to their neighbors, resembling the bones of a herring.

-

π-π Stacking: Despite the herringbone arrangement, significant π-π interactions are crucial for crystal stabilization. The short c-axis parameter of 3.928 Å is indicative of close face-to-face contact between the π-systems of adjacent molecules in neighboring layers.[2] This distance is typical for π-stacking in polycyclic aromatic hydrocarbons and facilitates electronic communication between molecules.

-

Herringbone Arrangement: This motif is driven by the optimization of C-H···π interactions and the minimization of electrostatic repulsion. The edge-to-face orientation allows hydrogen atoms on the edge of one molecule to interact favorably with the electron-rich π-cloud of its neighbor.

-

Role of Bromine: The bromine atoms at the 3 and 9 positions play a key role in directing the crystal packing and influencing the electronic structure. Their electron-withdrawing nature modifies the quadrupole moment of the perylene core, which in turn influences the preferred herringbone angle.

Contextualizing Polymorphism: A Comparison with Perylene

The absence of known polymorphs for this compound is noteworthy when compared to its parent, perylene. Unsubstituted perylene has two well-known polymorphs with distinct packing:

-

α-Perylene: Characterized by a "sandwich-herringbone" or dimeric packing motif. Molecules form co-facial π-stacked pairs, and these pairs then arrange in a herringbone pattern.

-

β-Perylene: Adopts a monomeric γ-type herringbone packing, more similar to that observed in this compound.[1]

The symmetric substitution at the peri positions (3,9) in this compound appears to lock the system into a single, thermodynamically preferred herringbone structure. This can be rationalized by considering that the bromine atoms introduce specific, directional intermolecular contacts (e.g., Br···H or Br···π interactions) that stabilize the herringbone motif over a competing sandwich-like dimer arrangement. The steric profile of the bromine atoms may also disfavor the close co-facial stacking required for the α-perylene type of packing. In contrast, substitution at the bay positions (e.g., 1,7-dibromoperylene) introduces significant steric twist to the perylene core, leading to entirely different packing considerations.[6]

Analytical Techniques for Structural Characterization

Confirming the structure and phase purity of this compound requires a combination of analytical techniques.

Protocol: Single-Crystal Growth for XRD

Obtaining diffraction-quality single crystals is the first and most critical step. Slow evaporation or slow cooling are effective methods.

-

Solvent Selection: Choose a solvent in which this compound has moderate solubility, such as toluene or a mixture of dichloromethane and hexane.[5][7]

-

Dissolution: Dissolve the purified material in a minimal amount of the hot solvent to create a near-saturated solution.

-

Filtration: Filter the hot solution through a cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter.

-

Crystallization: Cover the vial with a perforated cap to allow for slow evaporation of the solvent over several days at room temperature.[7] Alternatively, place the sealed vial in a dewar of hot water and allow it to cool to room temperature over 24-48 hours.

-

Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals for SC-XRD analysis.[8]

Powder X-ray Diffraction (PXRD)